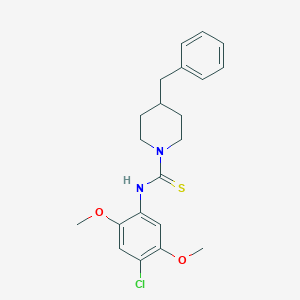![molecular formula C17H15ClN2S B216534 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline](/img/structure/B216534.png)
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline is a quinazoline derivative known for its diverse biological activities. Quinazoline compounds are significant in medicinal chemistry due to their pharmacological properties, including anti-tumor, antiviral, and antibacterial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline typically involves the reaction of 3-chlorobenzyl chloride with 4,6-dimethyl-2-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline ring or the chlorobenzyl group.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its anti-tumor and antimicrobial properties.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but it is believed to induce apoptosis and cell cycle arrest in tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their anti-Helicobacter pylori activity.
1,3,4-Oxadiazole derivatives: Exhibiting various biological activities, including fungicidal and herbicidal properties.
Uniqueness
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline stands out due to its specific substitution pattern on the quinazoline ring, which imparts unique biological activities. Its combination of a chlorobenzyl group and a thioether linkage contributes to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C17H15ClN2S |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-7-16-15(8-11)12(2)19-17(20-16)21-10-13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
Clave InChI |
UJZCZBHZIQUWOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)SCC3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B216451.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)
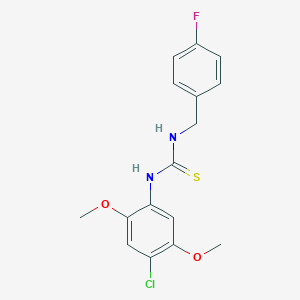
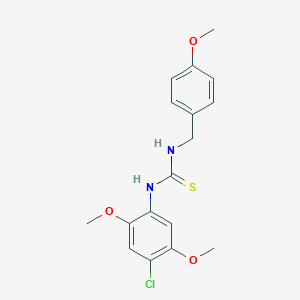
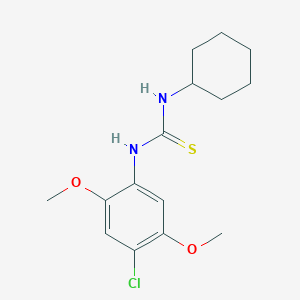

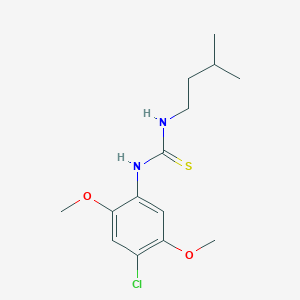

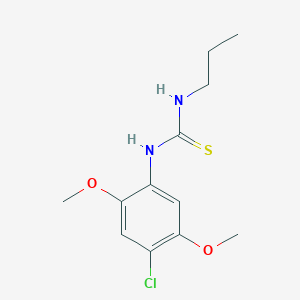
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)
